Sulfuric acid, aluminum salt (3:2), hydrate (8CI,9CI)

CAS No.:

Cat. No.: VC16587859

Molecular Formula: Al2H8O13S3

Molecular Weight: 366.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Al2H8O13S3 |

|---|---|

| Molecular Weight | 366.2 g/mol |

| Standard InChI | InChI=1S/2Al.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2 |

| Standard InChI Key | QVKPPHANYQSZFL-UHFFFAOYSA-N |

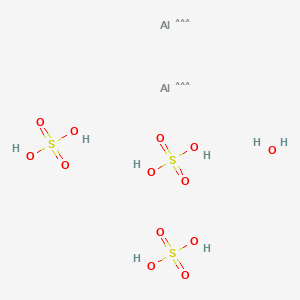

| Canonical SMILES | O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al] |

Introduction

Chemical Structure and Nomenclature

Molecular Composition

Sulfuric acid, aluminum salt (3:2), hydrate (8CI,9CI) is defined by the stoichiometric ratio of aluminum to sulfate ions (2:3), coordinated with water molecules. The general formula Al₂(SO₄)₃·nH₂O encompasses multiple hydrates, with n = 14–18 being most prevalent . For instance, the hexadecahydrate (Al₂(SO₄)₃·16H₂O) and octadecahydrate (Al₂(SO₄)₃·18H₂O) are industrially significant, while the mineral alunogen represents a naturally occurring heptadecahydrate .

Nomenclature and Synonyms

The compound is systematically named under IUPAC guidelines as aluminum sulfate hydrate, though it is colloquially termed papermaker’s alum or filter alum in industrial contexts . Crucially, it is distinct from double sulfate salts (e.g., potassium alum, KAl(SO₄)₂·12H₂O), which contain monovalent cations . Regulatory documents, such as those from the National Sanitation Foundation (NSF), further classify it as Al+Clear® in commercial grades .

Synthesis and Production

Laboratory-Scale Synthesis

Aluminum sulfate hydrate is synthesized via two primary reactions:

-

Acid-Base Reaction:

This method involves neutralizing aluminum hydroxide with sulfuric acid, yielding anhydrous aluminum sulfate and water .

-

Direct Metal Reaction:

Metallic aluminum reacts exothermically with sulfuric acid, producing hydrogen gas .

Industrial Production

Commercial manufacturing leverages alum schists—sedimentary rocks rich in pyrite and aluminum silicates. When weathered or roasted, these schists generate sulfuric acid, which reacts with aluminous minerals to form aluminum sulfate . Subsequent aqueous extraction and crystallization yield hydrated forms, with specific gravities adjusted to 1.16 for optimal purity .

Table 1: Industrial Production Metrics

| Parameter | Specification | Source |

|---|---|---|

| Raw Material | Alum schists (Bavaria, Scotland) | |

| Extraction Medium | Water | |

| Final Specific Gravity | 1.16 | |

| Hydration Variants | 14H₂O, 16H₂O, 18H₂O |

Physical and Chemical Properties

Physicochemical Characteristics

Thermal and Stability Profiles

The compound decomposes upon heating, releasing sulfur trioxide and water. Its hygroscopic nature necessitates storage in airtight containers to prevent deliquescence .

Table 2: Key Physical Properties

Industrial Applications

Water Treatment

Aluminum sulfate hydrate is a cornerstone in municipal water treatment, functioning as a coagulant to remove suspended solids, arsenic, and phosphorus. By neutralizing colloidal charges, it facilitates floc formation, achieving 95–99% turbidity reduction . The NSF certifies its use in potable water at dosages up to 150 mg/L .

Paper Manufacturing

In the paper industry, it enhances fiber retention and sizing efficiency, improving sheet strength and printability. The compound reacts with rosin acids to form aluminum resinates, which waterproof paper surfaces .

Wastewater Remediation

Its application in wastewater plants reduces chemical oxygen demand (COD) by 40–60%, precipitating organic pollutants and heavy metals . Acidic conditions (pH 4.5–5.5) optimize phosphate removal via aluminum phosphate formation .

Table 3: Application Performance Metrics

Regulatory and Compliance Landscape

Certifications

Recent Research and Developments

Recent studies focus on optimizing hydrate stability for tropical climates and reducing iron impurities in technical-grade products . Advances in nanocrystalline aluminum sulfate variants show promise for enhanced coagulation kinetics in high-turbidity waters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume